N,N-diethyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Description
N,N-diethyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N,N-diethyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-15(4-2)13(17)9-10-16-11-7-5-6-8-12(11)19-14(16)18/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUYWBRLVJGBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN1C2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the condensation of a benzoxazole derivative with a suitable amide precursor. Common synthetic routes may include:
Condensation Reaction: Reacting 2-aminophenol with diethyl malonate to form the benzoxazole ring, followed by acylation with propanoyl chloride.
Cyclization: Using cyclization reactions to form the benzoxazole core, followed by N,N-diethylation and subsequent acylation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions to form corresponding oxides.
Reduction: Reduction reactions to form amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors to modulate their activity.
Pathways: Influencing biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.
Amide Derivatives: Compounds with similar amide functionalities but different aromatic rings.
Uniqueness
N,N-diethyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is unique due to its specific combination of benzoxazole and amide functionalities, which may confer distinct chemical and biological properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
